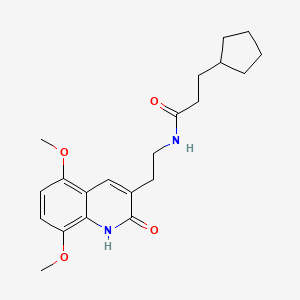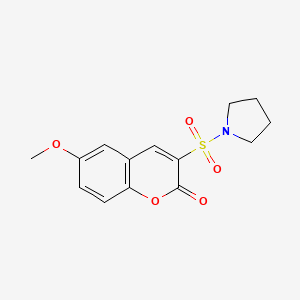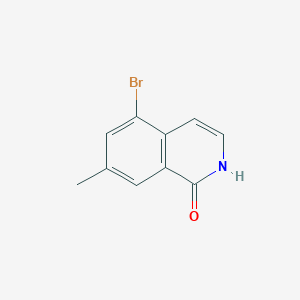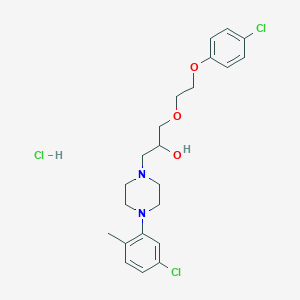![molecular formula C9H11NO3 B2654420 3-[5-Methylisoxazol-3-yl]acrylic acid ethyl ester CAS No. 1065478-58-1](/img/structure/B2654420.png)
3-[5-Methylisoxazol-3-yl]acrylic acid ethyl ester
カタログ番号:
B2654420
CAS番号:
1065478-58-1
分子量:
181.191
InChIキー:
NEUIHVIMBYUVCG-SNAWJCMRSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[5-Methylisoxazol-3-yl]acrylic acid ethyl ester” is a compound with the molecular formula C9H11NO3 . It is an ester derivative of acrylic acid .
Synthesis Analysis
The synthesis of (meth)acrylates, such as “this compound”, involves the use of functional (meth)acrylates as a general reactive group precursor . The leaving (activating) groups of these monomers may easily react with alcohols and amines carrying the desired reactive groups, providing a single reaction step for the synthesis of reactive polymers .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a methylisoxazole group attached to an acrylic acid ethyl ester group . The compound has a molecular weight of 181.19 .Chemical Reactions Analysis
Esters, such as “this compound”, typically undergo reactions where the alkoxy (OR′) group is replaced by another group. One such reaction is hydrolysis, which is the splitting with water .科学的研究の応用
Reaction Dynamics and Product Synthesis
- The reaction of 5-hydroxy-3,3,5-trimethylisoxazolidine with various acrylates, including ethyl acrylates, leads to the formation of novel 5-hydroxy-3,3,5-trimethylisoxazolidine-2-propionic acid esters. The structures of these products are verified through NMR spectroscopy and further transformations, indicating potential applications in organic synthesis and material science (Ershov, Koshmina, & Dobrodumov, 1999).
Polymer Synthesis and Modification
- Poly(ethyl 2-(imidazol-1-yl)acrylate) (PEImA) is synthesized using free radical and anionic polymerization with various initiators, leading to polymers with moderate dispersity. These polymers can undergo modifications, such as methylation and ester cleavage, to produce different polyelectrolytes. This highlights the versatility of acrylate esters in creating and modifying polymers for various applications (Rössel et al., 2017).
Electronic Properties in Polymer Systems
- Quantum chemical calculations on poly(3-thiophen-3-yl-acrylic acid methyl ester), a polythiophene derivative, reveal insights into its electronic properties. The model shows how acrylic acid ester side groups influence the polymer's electronic characteristics, implying applications in electronic and optoelectronic devices (Bertran et al., 2007).
Heterocyclic Compound Synthesis
- The synthesis of heterocyclic compounds, such as imidazo[2,1-b]benzothiazoles, involves the interaction of specific phenyl derivatives with acrylic acid. This process, leading to various compounds with potential biological activities, underscores the role of acrylic acid esters in medicinal chemistry and drug development (El-Shorbagi et al., 1989).
Synthesis of Bioactive Compounds
- Acrylic acid esters play a crucial role in synthesizing bioactive compounds, such as Dabigatran Etexilate, where Michael addition and other reactions are utilized to build complex molecular structures. This showcases their importance in pharmaceutical research and development (Chen Guohua, 2013).
Synthesis of Nonlinear Optical Materials
- The synthesis of azo polymers with electronic push and pull structures, using acrylic acid esters, demonstrates applications in creating materials with photoinduced birefringence behavior. These findings are significant for developing advanced optical materials and devices (Cao et al., 2008).
特性
IUPAC Name |
ethyl (E)-3-(5-methyl-1,2-oxazol-3-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-12-9(11)5-4-8-6-7(2)13-10-8/h4-6H,3H2,1-2H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUIHVIMBYUVCG-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=NOC(=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=NOC(=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine;hydro...
Cat. No.: B2654337
CAS No.: 1643378-55-5; 1807938-34-6
Methyl 4-methyl-6-oxopiperidine-3-carboxylate
Cat. No.: B2654338
CAS No.: 1782536-27-9
3-cyclopentyl-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquin...
Cat. No.: B2654339
CAS No.: 851404-13-2
2-Acetylamino-benzothiazole-6-carboxylic acid
Cat. No.: B2654340
CAS No.: 100817-94-5





![[5-(4-Ethylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-phenylmethanone](/img/structure/B2654343.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylbutyl)acetamide](/img/structure/B2654344.png)

![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2654351.png)
![3-[(4-Methylphenyl)sulfanyl]-2-pyrazinecarbonitrile](/img/structure/B2654352.png)
![N,N-dimethyl-N'-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine](/img/structure/B2654353.png)
![4-[(2-chlorophenyl)methyl]-1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2654354.png)
![4-[5-(Methoxymethyl)-1,2-oxazole-3-carbonyl]piperazine-1-sulfonyl fluoride](/img/structure/B2654356.png)

